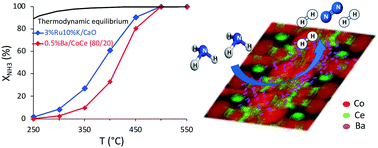Development of a Ba–CoCe catalyst for the efficient and stable decomposition of ammonia†
Catalysis Science & Technology Pub Date: 2021-03-08 DOI: 10.1039/D0CY02336A
Abstract
Barium-promoted cobalt–cerium catalysts prepared by coprecipitation are efficient and stable at decomposing ammonia. Catalysts with the optimal composition show very similar activity and better stability than benchmark solids containing Ru. Characterization studies reveal that cerium plays a key role as a structural promoter, increasing cobalt dispersion and preventing sintering. These features translate into a very active and stable catalyst. Kinetic analysis shows a decrease in the apparent activation energy upon Ba promotion and a decrease in the negative hydrogen reaction order, highlighting the role of the alkaline earth metal in alleviating the negative effect of hydrogen and reducing the hydrogenation properties of cobalt, which results in further improvement of the catalytic activity.


Recommended Literature
- [1] ZIF-9(iii) nanosheets synthesized in ionic liquid/ethanol mixture for efficient photocatalytic hydrogen production†
- [2] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [3] Construction of polyporous polymer microspheres with a tailored mesoporous wall†
- [4] Organic chemistry
- [5] Redox behavior of small metal clusters with respect to hydrogen. The effect of the cluster charge from density functional results†
- [6] Effect of oxide on surface tension of molten metal
- [7] Highly reversible lithium metal secondary battery using a room temperature ionic liquid/lithium salt mixture and a surface-coated cathode active material
- [8] A flow visualization and superposition rheology study of shear-banding wormlike micelle solutions†
- [9] A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes
- [10] Modifications and extensions to an existing sequential scheme for determining fall-out nuclides in water










